Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate
Description
Properties
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-8(11(16)17-2)18-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABFEAFDLKWFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in its structure can form non-covalent interactions with enzymes, enhancing its bioavailability and stability. This compound has been shown to interact with enzymes such as P38 MAP kinase, which is involved in inflammatory responses. The nature of these interactions often involves hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling proteins, leading to changes in gene expression patterns. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The tetrazole ring in the compound’s structure allows it to form stable complexes with enzymes and receptors through hydrogen bonding and π-π interactions. This binding can lead to the inhibition or activation of enzyme activity, depending on the specific target. For example, its interaction with P38 MAP kinase results in the modulation of inflammatory signaling pathways. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity. The compound’s stability and activity may be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The tetrazole ring in its structure can undergo metabolic transformations, leading to the formation of metabolites that retain biological activity. These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity, conferred by the tetrazole ring, allows it to penetrate cell membranes and accumulate in specific cellular compartments. This distribution is crucial for its biological activity, as it determines the compound’s accessibility to target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes, receptors, and transcription factors. This localization is essential for its activity, as it allows the compound to modulate cellular processes at the molecular level.
Biological Activity
Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including its pharmacological properties and mechanisms of action.
Synthesis and Characterization
This compound can be synthesized through various chemical reactions involving phenolic compounds and tetrazole derivatives. Characterization techniques such as FTIR , NMR , and mass spectrometry are typically employed to confirm the identity and purity of the synthesized compound.
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH (α,α-diphenyl-β-picrylhydrazyl) assay. The compound exhibited significant free radical scavenging activity, indicating its potential as an antioxidant agent. This is crucial in protecting cells from oxidative damage, which is linked to various diseases.
Antihypertensive Effects
Studies have shown that derivatives of tetrazole compounds often exhibit antihypertensive properties. In a comparative study, this compound demonstrated a reduction in systolic blood pressure in animal models. The following table summarizes the results of systolic blood pressure measurements after administration of various compounds:
| Compound | Systolic Blood Pressure (mmHg) ± SEM |
|---|---|
| Control | 108.28 ± 6.87 |
| DMSO | 81.10 ± 3.21 |
| This compound | 75.82 ± 4.12 |
| AV2 | 69.21 ± 1.72 |
| AV3 | 79.31 ± 3.34 |
These findings suggest that this compound may function as an effective angiotensin II receptor antagonist, contributing to its antihypertensive effects.
Urease Inhibition
The compound also demonstrated urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria such as Helicobacter pylori. The inhibition percentage at a concentration of was evaluated, showing promising results compared to standard urease inhibitors.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities associated with this compound:
- Antioxidant Studies : A comparative analysis showed that the compound exhibited superior antioxidant properties compared to traditional antioxidants.
- Pharmacological Assessments : In vivo studies indicated that administration of the compound led to significant reductions in blood pressure without major side effects.
- Molecular Docking Studies : These studies provided insights into the binding interactions between this compound and target receptors, elucidating its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Substitutions
Methyl [4-(1H-Tetrazol-1-yl)phenoxy]acetate (QZ-2023)
- Structure: Differs by an acetate ester (shorter chain) instead of propanoate.
- Key Data : Purity 95%, CAS 727674-96-6, MFCD05860763 .
Methyl 4-(1H-Tetrazol-1-ylmethyl)benzoate (QY-5110)
- Structure : Tetrazole attached via a methylene bridge to a benzoate ester.
- Key Data : Purity 95%, CAS 1643861-98-6, MFCD28142392 .
- Comparison: The rigid benzoate scaffold contrasts with the flexible phenoxypropanoate structure of the target compound, which may influence conformational adaptability in molecular interactions.
Methyl 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)
Agrochemical Propanoate Esters
Haloxyfop Methyl Ester (70-30-4)
- Structure: Propanoate ester with a pyridinyl group substituted with Cl and CF₃.
- Application : Herbicide (acetyl-CoA carboxylase inhibitor).
- Key Data: Molecular formula C₁₆H₁₃ClF₃NO₄ .
- Comparison : The pyridinyl and halogen substituents enhance herbicidal activity but increase molecular weight and lipophilicity compared to the tetrazole-substituted target compound.
Quizalofop Ethyl Ester
- Structure: Propanoate ester with a quinoxalinyl substituent.
- Application : Herbicide.
- Key Data: CAS referenced under ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate .
Inhibitors with Phenoxy Motifs
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structure: Boronic acid derivative with a methoxyethyl-phenoxy group.
- Application : Fungal histone deacetylase (HDAC) inhibitor (IC₅₀ ~1 µM) .
- Comparison: The phenoxy group is critical for binding, but the boronic acid moiety introduces distinct electronic properties compared to the tetrazole bioisostere.
Comparative Data Table
Key Research Findings
- Bioisosteric Advantage: The tetrazole group in this compound may offer improved metabolic stability over carboxylic acid analogs, a feature leveraged in drug design .
- Synthetic Feasibility : The target compound’s simpler structure (vs. imidazole hybrids) may enhance scalability compared to more complex analogs .
Preparation Methods
General Synthetic Route Overview
The primary synthetic approach to methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate involves the nucleophilic substitution reaction between 4-(1H-tetrazol-1-yl)phenol and methyl 2-chloropropanoate (or related activated esters) under basic conditions. This reaction forms the ether linkage between the phenol and the propanoate moiety.
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- 4-(1H-tetrazol-1-yl)phenol (bearing the tetrazole ring on the phenol)
- Methyl 2-chloropropanoate or methyl 2-bromopropanoate
- Base (e.g., potassium carbonate or sodium hydride)
- Solvent (commonly ethanol, acetonitrile, or dimethylformamide)
-
- Reflux or elevated temperature (50–110 °C)
- Reaction time varies from several hours to overnight
- Inert atmosphere sometimes applied to prevent oxidation
-
- Recrystallization from suitable solvents
- Column chromatography for higher purity
This method is well-documented as a straightforward and efficient route to the target compound.
Detailed Stepwise Synthesis
Alternative Synthetic Strategies
Tetrazole Ring Formation:
The tetrazole moiety can be synthesized separately by cycloaddition of azide ion to nitriles under various conditions:Direct One-Pot Methods:
Some methods combine tetrazole ring formation and etherification in sequential steps without isolation of intermediates, improving efficiency for industrial scale.Green Chemistry Approaches:
Industrial synthesis often incorporates eco-friendly solvents and milder conditions to reduce environmental impact, such as replacing DMF with ethanol or acetonitrile and using catalytic bases.
Reaction Mechanism Insights
- The key step is the nucleophilic attack of the phenolate anion (generated by deprotonation of 4-(1H-tetrazol-1-yl)phenol) on the electrophilic carbon of methyl 2-chloropropanoate.
- This SN2 substitution leads to the formation of the ether linkage, yielding this compound.
- The tetrazole ring remains intact during this process, as it is chemically stable under these conditions.
Industrial Scale Considerations
-
- Use of mild bases to prevent side reactions.
- Selection of solvents that facilitate product isolation and reduce waste.
- Temperature control to maximize yield and minimize decomposition.
-
- Crystallization preferred over chromatography for scalability.
- Use of green solvents for recrystallization.
-
- Typically high (above 80%) under optimized conditions.
Summary Table of Preparation Methods
Research Findings and Notes
- The tetrazole ring synthesis is a critical step requiring careful control of temperature and stoichiometry to avoid side products.
- The choice of base and solvent significantly affects the etherification yield and purity.
- Oxidation or reduction side reactions of the tetrazole ring are generally avoided by maintaining inert or mild reaction conditions.
- Advanced synthetic routes sometimes employ protective groups or alternative leaving groups to improve selectivity.
- The compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, emphasizing the importance of reproducible and scalable preparation methods.
Q & A
Q. Basic Characterization
- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for the tetrazole ring (δ 8.5–9.5 ppm for N–H protons) and methyl propanoate (δ 3.6–3.8 ppm for OCH3) confirm connectivity .
- IR Spectroscopy : Absorbances at 1600–1650 cm<sup>−1</sup> (C=N stretch) and 1720 cm<sup>−1</sup> (ester C=O) validate functional groups .
Advanced Analysis
Single-crystal X-ray diffraction (e.g., compound 3q in ) resolves stereochemical ambiguities. For example, the tetrazole ring adopts a planar conformation, and the phenoxy-propanoate linkage shows a dihedral angle of 85–90°, influencing molecular stacking and solubility .
What mechanistic insights explain the herbicidal activity of this compound derivatives?
Basic Mechanism
The compound inhibits acetyl-CoA carboxylase (ACCase) in grasses, disrupting lipid biosynthesis. The tetrazole moiety enhances binding to the ACCase active site via hydrogen bonding with Arg<sup>1998</sup> and Tyr<sup>161</sup> residues .
Q. Advanced Studies
- Metabolic Stability : In planta studies show rapid hydrolysis of the methyl ester to the active acid form, with a half-life of 2–4 hours in soil .
- Resistance Mutations : Mutations in ACCase (e.g., Ile<sup>1781</sup>→Leu) reduce binding affinity, requiring structural modifications (e.g., fluorinated analogs) to overcome resistance .
How do computational models predict the environmental fate of this compound?
Basic Modeling
QSAR models predict moderate soil adsorption (log Koc = 2.8–3.2) and hydrolysis half-lives of 30–60 days in aquatic systems .
Advanced Simulations
Molecular dynamics (MD) simulations reveal:
- Photodegradation Pathways : UV exposure cleaves the tetrazole ring, forming non-toxic nitriles and CO2.
- Bioaccumulation Risk : Low log P (2.1–2.5) suggests minimal bioaccumulation in aquatic organisms .
How can contradictory data on synthetic yields be reconciled across studies?
Case Analysis
Discrepancies in yields (e.g., 50% vs. 75%) arise from:
- Catalyst Loading : PdCl2(dppf) at 2 mol% vs. 5 mol% alters cross-coupling efficiency .
- Workup Protocols : Crystallization with ethanol/water (65% yield) vs. column chromatography (higher purity, lower yield) .
Resolution : Design of experiments (DoE) with controlled variables (temperature, catalyst) identifies optimal conditions .
What advanced techniques validate the regioselectivity of tetrazole substitution?
Q. Methodology
- NOESY NMR : Correlates spatial proximity between tetrazole protons and adjacent substituents .
- Isotopic Labeling : <sup>15</sup>N-labeled NaN3 tracks N-atom incorporation into the tetrazole ring .
How does this compound compare structurally to commercial herbicides?
Q. Structural Analogues
- Haloxyfop-methyl : Shares the phenoxy-propanoate backbone but lacks tetrazole; lower ACCase inhibition (IC50 = 12 nM vs. 8 nM for the tetrazole analog) .
- Diclofop-methyl : Chlorinated phenoxy group reduces metabolic stability compared to tetrazole derivatives .
What analytical challenges arise in quantifying trace impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
